2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide
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Overview
Description
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with methoxy groups and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 7,8-dimethoxyphthalazinone with 2-methoxyphenethylamine under specific conditions to form the desired acetamide linkage. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: This compound shares a similar core structure but differs in its functional groups and overall activity.
2-(7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide: Another related compound with variations in its substituents, leading to different chemical and biological properties.
Uniqueness
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H23N3O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-27-16-7-5-4-6-14(16)10-11-22-18(25)13-24-21(26)19-15(12-23-24)8-9-17(28-2)20(19)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
VQHNWNFLJUKHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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